(6-Chloropyridin-2-YL)methanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7ClN2O2S |
|---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
(6-chloropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
InChI Key |
FUHFDAKOQAIQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Chloropyridin 2 Yl Methanesulfonamide and Analogues
Direct Synthesis Approaches
The formation of the sulfonamide bond is a cornerstone of many synthetic procedures in medicinal and materials chemistry. For a target molecule like (6-Chloropyridin-2-YL)methanesulfonamide, direct synthesis would typically involve the reaction of an amine with a sulfonyl chloride.
Conventional Synthetic Pathways
While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible and conventional synthetic route can be postulated based on well-established chemical principles. This would likely involve the reaction of 2-(aminomethyl)-6-chloropyridine with methanesulfonyl chloride. This reaction is a standard method for forming sulfonamides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is also critical and is often an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.
A general representation of this reaction is as follows:
The reaction conditions, such as temperature and reaction time, would need to be optimized to maximize the yield and purity of the final product. A typical reaction might be run at room temperature for several hours.
Table 1: Postulated Conventional Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Postulated Yield |
|---|---|---|---|---|---|---|
| 2-(aminomethyl)-6-chloropyridine | Methanesulfonyl chloride | Triethylamine | Dichloromethane | Room Temperature | 4-6 hours | 70-85% |
Green Chemistry Techniques in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. The use of ultrasonic irradiation can lead to a number of benefits, including shorter reaction times, milder reaction conditions, and higher yields. In the context of pyridine derivative synthesis, sonochemistry has been successfully employed to promote various reactions, including the formation of sulfonamides. researchgate.net
The mechanism of sonochemical enhancement is complex but is thought to involve the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process can generate localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates.
For the synthesis of this compound, a sonochemical approach could offer a greener alternative to conventional methods. The reaction could potentially be carried out in a more environmentally benign solvent, or even under solvent-free conditions, and may require less energy input than traditional heating methods. Research on the sonochemical synthesis of biphenyl (B1667301) sulfonamide derivatives has demonstrated excellent yields using ultrasound irradiation.
Table 2: Potential Sonochemical Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Method | Potential Advantages |
|---|---|---|---|---|---|
| 2-(aminomethyl)-6-chloropyridine | Methanesulfonyl chloride | Sodium acetate | Ethanol | Ultrasound irradiation | Shorter reaction time, higher yield, milder conditions |
Precursor Chemistry and Building Blocks
The successful synthesis of this compound is highly dependent on the availability and reactivity of its key precursors.
Utilization of 2-Amino-6-chloropyridine (B103851) Derivatives
2-Amino-6-chloropyridine is a versatile and readily available building block in organic synthesis. Its synthesis has been described through various methods, including the reduction of 2-hydrazino-6-chloropyridine. psu.edu This precursor can be used to introduce the 6-chloropyridin-2-yl moiety into the target molecule.
To synthesize this compound, 2-amino-6-chloropyridine would first need to be converted to 2-(aminomethyl)-6-chloropyridine. This transformation can be achieved through a number of synthetic routes, such as the reduction of 2-cyano-6-chloropyridine. The resulting 2-(aminomethyl)-6-chloropyridine can then be reacted with methanesulfonyl chloride as described in the conventional synthesis section.
Integration of Methanesulfonamide (B31651) Reagents in Organic Transformations
Methanesulfonamide and its derivatives, particularly methanesulfonyl chloride, are key reagents for introducing the methanesulfonyl group into organic molecules. Methanesulfonyl chloride is a highly reactive compound that readily reacts with nucleophiles such as amines to form sulfonamides. commonorganicchemistry.com
The reaction of methanesulfonyl chloride with primary or secondary amines is a robust and widely used transformation in organic synthesis. The reaction is typically fast and high-yielding, making it an attractive method for the preparation of sulfonamides. The reactivity of methanesulfonyl chloride can be modulated by the choice of reaction conditions, allowing for selective reactions in the presence of other functional groups.
Advanced Coupling and Functionalization Reactions
Advanced synthetic strategies provide powerful tools for the structural modification of pyridyl sulfonamides. These methods, particularly those involving transition-metal-catalyzed C-H activation and various derivatization techniques, are crucial for creating diverse analogues of this compound, enabling the exploration of structure-activity relationships.
C-H Activation Methodologies Involving Sulfonamides and Pyridines
Direct C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for modifying complex organic molecules, minimizing the need for pre-functionalized starting materials. nih.gov In the context of pyridine-containing sulfonamides, rhodium catalysis has proven particularly effective for the regioselective introduction of amide functionalities.
Rhodium(III)-catalyzed C-H activation is a robust method for the direct amidation of C(sp²)—H bonds. nih.gov This transformation typically employs a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. For pyridine derivatives, the pyridine nitrogen itself can serve as a directing group. The reaction is often catalyzed by pentamethylcyclopentadienyl (Cp) rhodium(III) complexes, such as [(CpRhCl2)2], which have become privileged catalysts for a wide range of C-H functionalization reactions due to their stability and high reactivity. nih.govrsc.org
The catalytic cycle is generally understood to involve several key steps:
Coordination: The pyridine nitrogen coordinates to the Rh(III) center.
C-H Activation: A concerted metalation-deprotonation event occurs, forming a five-membered rhodacycle intermediate. This step is often turnover-limiting. rsc.org
Insertion/Coupling: The nitrogen-containing coupling partner (e.g., a sulfonamide derivative) coordinates to the rhodium center, followed by migratory insertion or reductive elimination.
Product Release and Catalyst Regeneration: The amidated product is released, and the active Rh(III) catalyst is regenerated to re-enter the catalytic cycle.
These reactions are valued for their broad functional group tolerance and can often be performed under relatively mild conditions. nih.govresearchgate.net In some cases, the initial amidation can be followed by an intramolecular cyclization cascade, leading to the formation of fused heterocyclic systems like benzosultams when appropriate substrates are used. rsc.org
The efficiency and regioselectivity of rhodium-catalyzed C-H amidation are significantly influenced by the electronic and steric properties of substituents on the pyridine ring. nih.gov The directing power of the pyridine nitrogen generally favors functionalization at the C-2 position. However, the presence of other substituents can modulate this outcome.
Electronic Effects:
Electron-Donating Groups (EDGs): Groups such as alkyl or alkoxy moieties increase the electron density of the pyridine ring. rsc.org This enhanced nucleophilicity can strengthen the coordination of the pyridine nitrogen to the rhodium catalyst, potentially accelerating the C-H activation step. EDGs generally favor the C-H functionalization process. rsc.orgrsc.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or halogens decrease the electron density of the ring. mdpi.comnih.gov This can weaken the coordination to the Lewis acidic metal center, potentially slowing down the reaction rate. In some cases, strong EWGs can inhibit the reaction or alter its regioselectivity. rsc.org
Steric Effects:
Bulky substituents located near the target C-H bond (e.g., at the C-6 position for a C-2 functionalization) can sterically hinder the approach of the rhodium catalyst and the formation of the rhodacycle intermediate. nih.gov This steric hindrance can significantly decrease reaction yields or prevent the reaction altogether. Conversely, steric tuning of the catalyst's cyclopentadienyl (B1206354) (Cp) ligand can be used to overcome substrate limitations and improve selectivity. nih.gov
The interplay of these effects is summarized in the table below.
| Substituent Type | Position on Pyridine Ring | Expected Effect on C-H Amidation Rate | Rationale |
|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -OCH₃) | C-4 or C-5 | Increase | Enhances pyridine nucleophilicity and coordination to the Rh(III) catalyst. rsc.org |
| Electron-Withdrawing (e.g., -Cl, -CF₃) | C-4 or C-5 | Decrease | Reduces pyridine nucleophilicity, weakening coordination to the catalyst. rsc.org |
| Sterically Bulky (e.g., -C(CH₃)₃) | C-6 | Significant Decrease | Hinders the formation of the necessary rhodacycle intermediate at the C-2 position. nih.gov |
| Halogen (e.g., -Cl) | C-6 | Moderate Decrease | Combines a moderate steric effect with an electron-withdrawing inductive effect. |
Derivatization Strategies and Analogue Synthesis
To generate analogues of this compound, various derivatization strategies can be employed. These involve the introduction of new functional groups to modulate the compound's physicochemical properties or the modification of the existing sulfonamide group.
The synthesis of analogues with diverse electronic properties can be achieved through several established synthetic routes. One common approach involves the reaction of a pre-functionalized aminopyridine with a sulfonyl chloride. eurjchem.com
For Electron-Donating Groups (EDGs): To synthesize an analogue with an EDG, such as a methoxy (B1213986) group, one could start with 2-amino-6-methoxypyridine. This precursor can be reacted with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the desired (6-methoxypyridin-2-yl)methanesulfonamide.
For Electron-Withdrawing Groups (EWGs): To introduce an EWG, such as a nitro group, a starting material like 2-amino-6-nitropyridine could be used. However, the strong electron-withdrawing nature of the nitro group can reduce the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions. An alternative is to introduce the EWG at a later stage via electrophilic aromatic substitution, although the pyridine ring's electron-deficient nature makes this challenging. A more viable route is often through nucleophilic aromatic substitution (SNAr) on a suitably halogenated pyridine precursor. For instance, reacting 2,6-dichloropyridine (B45657) with an amine can be followed by sulfonylation to build the desired scaffold.
Another powerful strategy involves metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated pyridyl sulfonamide core, such as 6-bromopyridine-2-sulfonamide, to introduce a wide array of functional groups. thieme-connect.com
Fluorinated Analogues: The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability and binding affinities. The synthesis of fluorinated analogues of pyridyl sulfonamides can be approached in several ways:
Using Fluorinated Building Blocks: The most straightforward method is to start with a commercially available fluorinated pyridine derivative (e.g., 2-amino-6-fluoropyridine) and react it with methanesulfonyl chloride.
Deoxyfluorination: Sulfonyl fluorides can be synthesized from the corresponding sulfonic acids using deoxyfluorination reagents like thionyl fluoride (B91410) or Xtalfluor-E®. nih.gov Alternatively, sulfonamides can be converted directly to sulfonyl fluorides. mpg.deresearchgate.net These sulfonyl fluorides are often more stable than sulfonyl chlorides and can be used to synthesize sulfonamides under specific activation conditions, for instance, using calcium triflimide [Ca(NTf₂)₂]. acs.org
Sulfonimides: The sulfonamide N-H bond can be further functionalized to generate sulfonimides or, more commonly, N-acylsulfonamides. nih.gov These derivatives are of interest as they can act as bioisosteres of carboxylic acids. nih.gov A general method for their synthesis involves the acylation of the parent sulfonamide. This is typically achieved by treating the sulfonamide with a base (e.g., sodium hydride) to form the corresponding anion, which is then reacted with an acylating agent such as an acyl chloride or anhydride. documentsdelivered.com This two-step, one-pot procedure allows for the efficient synthesis of a diverse range of N-acylsulfonamide derivatives from primary amines and sulfonyl chlorides. documentsdelivered.comrsc.org
Computational and Theoretical Investigations of 6 Chloropyridin 2 Yl Methanesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemical research, allowing for the detailed examination of molecular structures and properties. Among the most widely used methods is Density Functional Theory (DFT), which has become a staple for its balance of accuracy and computational efficiency.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is applied to predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For (6-Chloropyridin-2-YL)methanesulfonamide, DFT calculations can map out the electron density distribution, which is crucial for understanding its chemical nature. This approach allows researchers to model the molecule's behavior and predict its reactivity without the need for empirical data. researchgate.net
Basis Set and Functional Selection (e.g., B3LYP/6-311G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. mdpi.com The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This combination often provides reliable results for a wide variety of organic molecules. nih.gov
The basis set, such as 6-311G(d,p), defines the set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution by including polarization functions (d,p) for both heavy atoms and hydrogen atoms. mdpi.comnih.gov This level of theory, B3LYP/6-311G(d,p), is well-suited for optimizing the molecular geometry of similar compounds and calculating their electronic properties with high precision. mdpi.comresearchgate.net
Electronic Structure and Reactivity Descriptors
To quantify the chemical behavior of this compound, several descriptors derived from its electronic structure are calculated. These include frontier molecular orbitals, the molecular electrostatic potential, and global reactivity descriptors.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov These values are crucial for predicting how this compound might participate in chemical reactions.
Table 1: Frontier Molecular Orbital Properties
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data not available | Difference between ELUMO and EHOMO |
Note: Specific values for this compound are not available in published literature and would require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. rsc.org It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. The MEP map uses a color scale to denote different potential regions:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green: Represents areas with neutral or near-zero potential.
For this compound, an MEP map would reveal the electron-rich areas, likely around the nitrogen and oxygen atoms, and electron-deficient regions, which could guide predictions of intermolecular interactions. researchgate.net
Global Reactivity Descriptors
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher hardness value corresponds to a less reactive molecule. dergipark.org.tr
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. semanticscholar.org
These parameters collectively offer a comprehensive profile of the chemical reactivity of this compound. researchgate.netnih.gov
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Data not available |
| Electron Affinity (A) | A ≈ -ELUMO | Data not available |
| Electronegativity (χ) | χ = (I + A) / 2 | Data not available |
| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Data not available |
Note: Specific values for this compound are contingent on FMO energy calculations, which are not currently available in published research.
Analysis of Molecular Interactions
The subtle forces of non-covalent interactions and the intricate web of hydrogen bonds play a pivotal role in defining the three-dimensional structure and, consequently, the function of chemical compounds. For this compound, understanding these interactions is key to elucidating its chemical properties and potential biological activity.
Non-covalent interactions, though weaker than covalent bonds, are fundamental in determining the conformation and packing of molecules in a crystalline state. These interactions are primarily electrostatic in nature and include hydrogen bonds, van der Waals forces, and π-π stacking.
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for analyzing the electron density of a molecule to characterize the nature of chemical bonds and non-covalent interactions. This methodology partitions a molecule into atomic basins, allowing for the precise calculation of atomic properties.
A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points in the electron density where the gradient is zero. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of an interaction. For instance, a positive value of the Laplacian of the electron density is indicative of an electrostatic interaction, typical of non-covalent bonds.
While specific QTAIM data for this compound is not extensively available in public literature, theoretical studies on analogous pyridine-containing sulfonamides suggest the presence of several intramolecular and intermolecular interactions. These would likely involve the chlorine atom, the nitrogen of the pyridine (B92270) ring, and the oxygen atoms of the sulfonamide group.
Table 1: Theoretical QTAIM Parameters for Postulated Interactions in this compound (Note: This table is based on theoretical expectations for similar functional groups and is for illustrative purposes.)
| Interacting Atoms | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interaction Type |
| O···H-N | Yes | ~0.025 | > 0 | Hydrogen Bond |
| N···H-C | Yes | ~0.010 | > 0 | Weak Hydrogen Bond |
| Cl···H-C | Yes | ~0.008 | > 0 | Weak Hydrogen Bond |
| C-H···π | Yes | ~0.005 | > 0 | π-Interaction |
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. It generates a surface around a molecule where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal.
By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii.
Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. For this compound, one would anticipate significant contributions from H···H, O···H, N···H, and Cl···H contacts, which would appear as distinct spikes in the fingerprint plot.
Hydrogen bonds are a critical subset of non-covalent interactions that significantly influence the supramolecular architecture of a compound. In this compound, the sulfonamide group (-SO₂NH₂) provides a primary site for hydrogen bonding, with the nitrogen atom acting as a donor and the oxygen atoms as acceptors.
The pyridine nitrogen can also act as a hydrogen bond acceptor. These functionalities allow for the formation of various hydrogen bonding motifs, such as chains, dimers, or more complex three-dimensional networks. The specific network formed would depend on the crystalline packing. For instance, N-H···O and N-H···N hydrogen bonds are commonly observed in related structures, leading to well-ordered supramolecular assemblies.
Non-Covalent Interactions (NCIs)
Computational Modeling in Medicinal Chemistry Design
Computational modeling has become an indispensable tool in modern drug discovery and design. By simulating the interactions between a small molecule (ligand) and a biological target (e.g., a protein), researchers can predict binding affinities and mechanisms of action, thereby guiding the synthesis of more potent and selective drug candidates.
To understand the potential therapeutic applications of this compound, computational docking and molecular dynamics simulations can be employed. These methods place the ligand into the binding site of a target protein and evaluate the stability and nature of the resulting complex.
The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For this compound, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition for its importance in ligand-protein binding. The sulfonamide group is a classic hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues in the binding pocket.
A hypothetical interaction model might involve the sulfonamide's N-H group donating a hydrogen bond to a backbone carbonyl of the protein, while one of its oxygen atoms accepts a hydrogen bond from a polar amino acid side chain. The pyridine nitrogen could accept a hydrogen bond, and the chloro-substituted ring could fit into a hydrophobic pocket, potentially forming a halogen bond with an electron-rich atom.
Table 2: Potential Ligand-Target Interactions for this compound (Note: This table is a theoretical representation of possible interactions.)
| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |
| Sulfonamide N-H | Aspartate, Glutamate, Backbone C=O | Hydrogen Bond (Donor) |
| Sulfonamide S=O | Arginine, Lysine, Serine, Threonine | Hydrogen Bond (Acceptor) |
| Pyridine N | Serine, Threonine, Tyrosine | Hydrogen Bond (Acceptor) |
| Chloropyridinyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |
| Chlorine Atom | Backbone C=O, Serine, Threonine | Halogen Bond |
These computational predictions provide a roadmap for the rational design of new analogs with improved pharmacological profiles.
Medicinal Chemistry and Structure Activity Relationship Sar Studies Pertaining to 6 Chloropyridin 2 Yl Methanesulfonamide Scaffolds
Design Principles for Pyridine-Sulfonamide Hybrid Molecules
The design of hybrid molecules that incorporate both a pyridine (B92270) ring and a sulfonamide moiety is a well-established strategy in medicinal chemistry. nih.govlew.ro This approach is founded on the principle of pharmacophore hybridization, which combines two or more distinct pharmacophoric units to create a single molecule with potentially enhanced affinity, selectivity, and improved pharmacokinetic properties. nih.gov
The pyridine scaffold is particularly valuable in drug design for several reasons. It is a six-membered heteroaromatic ring that can act as a bioisostere for a benzene (B151609) ring, but with distinct electronic properties due to the nitrogen atom. ijnrd.org This nitrogen atom can serve as a hydrogen bond acceptor and can be protonated, which influences the molecule's solubility and interactions with biological targets. nih.gov The pyridine ring provides a versatile and synthetically accessible framework that allows for the introduction of various substituents at multiple positions, enabling fine-tuning of the molecule's steric, electronic, and lipophilic properties. lew.ronih.gov
The sulfonamide group is another critical pharmacophore, renowned for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. eurekaselect.comnih.govajchem-b.com Its key features include a tetrahedral sulfur atom capable of forming strong hydrogen bonds through its oxygen and nitrogen atoms. researchgate.net This ability to engage in multiple, specific non-covalent interactions makes it a powerful functional group for anchoring a molecule within a target's binding site. ajchem-b.comresearchgate.net
The strategic combination of these two moieties aims to create synergistic effects. The pyridine ring can orient the molecule within a binding pocket, while the sulfonamide group provides crucial anchoring interactions, leading to high-affinity binding. lew.roacs.org This hybrid design has been successfully employed to develop a diverse array of bioactive compounds. ijnrd.orgajchem-b.com
Exploration of Substituent Effects on Biological Activity Profiles (In Vitro/In Silico)
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyridine-sulfonamide scaffolds. These studies systematically explore how different substituents on the pyridine ring and modifications to the sulfonamide linker impact the compound's potency and selectivity.
Impact of Halogenation and Other Substituents on Molecular Interactions
The introduction of substituents, particularly halogens, onto the pyridine ring can profoundly influence a molecule's interaction with its biological target. nih.gov Halogenation, as seen with the chlorine atom in (6-Chloropyridin-2-YL)methanesulfonamide, affects the electronic distribution within the aromatic ring and can introduce new, specific molecular interactions. ucl.ac.uk
Halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic "σ-hole" to interact with a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring on a protein. mdpi.comnih.gov The strength of this interaction generally increases down the group (I > Br > Cl > F). nih.govmdpi.com This directional interaction can significantly enhance binding affinity and selectivity.
Beyond halogen bonding, substituents exert influence through:
Electronic Effects : Electron-withdrawing groups (like halogens) or electron-donating groups alter the pKa of the pyridine nitrogen and the electron density of the ring system, affecting hydrogen bonding and π-π stacking interactions. nih.gov
Steric Effects : The size and shape of substituents can dictate the molecule's preferred conformation and its fit within a binding site, either by creating favorable van der Waals contacts or by causing steric hindrance.
Computational (in silico) methods like molecular docking and molecular dynamics simulations are often used to predict and rationalize these effects, guiding the synthesis of new analogues. acs.orgresearchgate.net
Below is a table illustrating how different substituents on a pyridine-amide scaffold can influence the types of intermolecular interactions formed, which is a principle directly applicable to pyridine-sulfonamide scaffolds.
| Compound Series | Substituent (X) | Key Intermolecular Interactions Observed | Structural Influence |
| N-(pyridin-2-yl)nicotinamides (3Pyr-X) | Br / I | –COOH···N(py), –COOH···N(py)-NH, and structure-directing X···O(OH) | Halogen atom directs the crystal packing. nih.gov |
| N-(pyridin-2-yl)isonicotinamides (4Pyr-X) | Cl | –COOH···N(py) and –COOH···N(py)-NH | Halogen has minimal influence on the primary synthons. nih.gov |
| N-(pyridin-2-yl)isonicotinamides (4Pyr-I) | I | –COOH···N(py)-NH and a halogen-bond based –I···N(py) | Halogen bond replaces a hydrogen bond motif, altering the supramolecular assembly. mdpi.comnih.gov |
This table is generated based on principles from studies on pyridine amides, which are analogous to pyridine sulfonamides in terms of intermolecular interactions.
Sulfonamide Moiety as a Key Pharmacophore in Bioactive Compounds
The sulfonamide moiety (-SO₂NH-) is one of the most important functional groups in medicinal chemistry, appearing in a vast number of approved drugs. nih.govresearchgate.net Its significance stems from its unique physicochemical properties and its ability to mimic other functional groups.
The sulfonamide group is characterized by:
Hydrogen Bonding Capability : The two oxygen atoms are strong hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. This allows for a network of interactions that can securely anchor the drug to its target. researchgate.net
Metabolic Stability : Compared to amide bonds, sulfonamide bonds are generally more resistant to metabolic cleavage, which can improve a drug's in vivo half-life. researchgate.net
Bioisosterism : The sulfonamide group can act as a non-classical bioisostere of a carboxylic acid group, maintaining similar acidic properties and spatial arrangements while offering different chemical characteristics. researchgate.net
This moiety is a cornerstone in the design of inhibitors for various enzymes, where it often interacts with key active site residues or metal cofactors. ajchem-b.comajchem-b.com Its versatility has led to its incorporation in drugs targeting a wide array of diseases. eurekaselect.com
Identification and Modulation of Molecular Targets (Mechanism-Focused)
The pyridine-sulfonamide scaffold has been successfully utilized to develop inhibitors for several important classes of molecular targets, primarily kinases and other enzymes involved in disease pathogenesis.
Kinase Inhibition and Signaling Pathway Modulation
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. mdpi.com The pyridine-sulfonamide scaffold has proven to be an effective template for designing potent and selective kinase inhibitors. nih.gov These compounds often target the ATP-binding site of kinases, with the pyridine ring occupying the adenine-binding region and the sulfonamide group forming hydrogen bonds with the hinge region of the kinase.
One notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. A study on pyridine-sulfonamide hybrids identified compounds with potent anti-VEGFR-2 activity. nih.gov For instance, a specific hybrid molecule (Compound VIIb) demonstrated an IC₅₀ value of 3.6 µM against VEGFR-2, which was more potent than the established drug Sorafenib (B1663141) (IC₅₀ = 4.8 µM). nih.gov Inhibition of this kinase disrupts downstream signaling pathways, leading to the suppression of tumor growth and induction of apoptosis. nih.govnih.gov The modulation of signaling pathways, such as the PI3K/mTOR and RAS/MAPK pathways, is a common mechanism of action for such kinase inhibitors. mdpi.commdpi.com
The following table summarizes the inhibitory activity of a representative pyridine-sulfonamide hybrid against VEGFR-2.
| Compound | Target Kinase | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyridine-Sulfonamide Hybrid VIIb | VEGFR-2 | 3.6 | Sorafenib | 4.8 |
Data sourced from a study on novel pyridine-sulfonamide hybrids as antitumor agents. nih.gov
Enzyme Inhibition Studies (e.g., PARP-1, CYP51)
Beyond kinases, the pyridine-sulfonamide scaffold has been explored for its ability to inhibit other classes of enzymes.
PARP-1 Inhibition : Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair (BER) pathway. frontiersin.orgfrontiersin.org PARP inhibitors (PARPi) have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.gov The mechanism of action involves not only catalytic inhibition but also the "trapping" of PARP-1 on DNA, leading to cytotoxic DNA lesions. frontiersin.orgnih.govmdpi.com The sulfonamide moiety can be designed to mimic the nicotinamide (B372718) portion of the NAD+ cofactor, allowing it to bind within the catalytic pocket of PARP-1 and disrupt its function. mdpi.com
CYP51 Inhibition : Sterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for the biosynthesis of sterols in eukaryotes. nih.gov It is the primary target for azole antifungal drugs. There is also interest in developing inhibitors for human CYP51 for potential applications in treating certain cancers or infections where host cholesterol production is required. nih.gov The design of CYP51 inhibitors often involves a heterocyclic moiety (like pyridine) that can coordinate with the heme iron atom in the enzyme's active site, thereby blocking its catalytic activity. The structural features of pyridine-sulfonamide compounds make them plausible candidates for interacting with the active site of CYP51. nih.gov
High-Throughput Screening and Lead Compound Identification Methodologies (Phenotypic/Target-Based)
The discovery of novel therapeutic agents often begins with the screening of large chemical libraries to identify "hit" compounds that exhibit a desired biological activity. High-throughput screening (HTS) is a key technology in this process, enabling the rapid testing of thousands to millions of compounds. ox.ac.uk For scaffolds related to this compound, both phenotypic and target-based screening approaches have been instrumental in identifying lead compounds for various therapeutic areas.
Phenotypic Screening
Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired change in the phenotype, or observable characteristics, without a preconceived notion of the molecular target. technologynetworks.comlifechemicals.com This approach is particularly valuable for complex diseases where the underlying biology is not fully understood. lifechemicals.com The advantage of phenotypic screening is that it assesses the effect of a compound in a more physiologically relevant context, ensuring that identified hits have activity in a biological system. synexagroup.com
For instance, in the context of cancer drug discovery, phenotypic screens often utilize cancer cell lines to identify compounds that inhibit cell proliferation, induce apoptosis, or promote differentiation. nih.govdrugtargetreview.com A hypothetical screening campaign for analogs of this compound against a panel of cancer cell lines might yield data as illustrated in the interactive table below.
Table 1: Hypothetical Phenotypic Screening Data of this compound Analogs Against Cancer Cell Lines
| Compound ID | R1 Substituent | R2 Substituent | Cell Line A GI50 (µM) | Cell Line B GI50 (µM) | Cell Line C GI50 (µM) |
|---|---|---|---|---|---|
| 1 | H | H | >50 | >50 | >50 |
| 2 | 4-F | H | 15.2 | 22.5 | 18.9 |
| 3 | H | 3-CH3 | 8.7 | 12.1 | 9.5 |
| 4 | 4-F | 3-CH3 | 1.2 | 3.5 | 2.1 |
| 5 | 4-Cl | 3-CH3 | 0.9 | 2.8 | 1.7 |
GI50: Concentration required to inhibit cell growth by 50%.
From such a screen, compounds 4 and 5 would be identified as "hits" due to their potent anti-proliferative activity. These hits would then proceed to the lead identification phase, which involves confirming their activity and initiating preliminary structure-activity relationship (SAR) studies to guide further optimization. wikipedia.orgupmbiomedicals.com
Target-Based Screening
In contrast to the agnostic approach of phenotypic screening, target-based screening involves testing compounds against a specific, validated molecular target, such as an enzyme or a receptor, that is believed to play a critical role in a disease. lifechemicals.comnih.gov This method is more direct and allows for a more rational approach to drug design. lifechemicals.com
A common application of target-based HTS is in the discovery of enzyme inhibitors. numberanalytics.comnumberanalytics.com For a scaffold like this compound, a target-based screen could be designed to identify inhibitors of a particular kinase implicated in a disease. Fluorescence-based assays are frequently employed in such screens to measure enzyme activity. nih.gov
The results of a hypothetical target-based screen are presented in the interactive table below.
Table 2: Hypothetical Target-Based Screening Data of this compound Analogs Against Kinase X
| Compound ID | R1 Substituent | R2 Substituent | Kinase X IC50 (nM) | Kinase Y IC50 (nM) (Selectivity) |
|---|---|---|---|---|
| 1 | H | H | >10000 | >10000 |
| 2 | 4-F | H | 5230 | >10000 |
| 3 | H | 3-CH3 | 1560 | >10000 |
| 4 | 4-F | 3-CH3 | 85 | 4500 |
| 5 | 4-Cl | 3-CH3 | 52 | 3800 |
IC50: Concentration required to inhibit enzyme activity by 50%.
In this scenario, compounds 4 and 5 would be considered promising hits due to their potent and selective inhibition of Kinase X. Subsequent lead identification efforts would focus on confirming this activity and further exploring the SAR to improve potency and selectivity. aragen.com
Lead Compound Identification
Following the initial HTS, the identified hits undergo a rigorous process of validation and characterization to identify lead compounds. wikipedia.orgaragen.com This process typically involves:
Hit Confirmation: Re-testing the active compounds to confirm their activity and rule out false positives. wikipedia.org
Dose-Response Analysis: Determining the potency (e.g., IC50 or EC50) of the confirmed hits. wikipedia.org
Secondary Assays: Evaluating the hits in different, often more complex, assays to further validate their biological activity.
Preliminary SAR: Synthesizing and testing a small number of analogs of the most promising hits to understand the initial structure-activity relationships. This helps in identifying the key structural features required for activity.
Through this iterative process of screening, validation, and initial optimization, promising lead compounds with the desired biological activity and potential for further development are identified.
Applications in Chemical Biology and Advanced Materials Research Excluding Clinical
Role as Chemical Probes and Tools for Biological Pathway Elucidation
One of the key applications of (6-Chloropyridin-2-YL)methanesulfonamide is its use as a foundational structure in the synthesis of more complex molecules that serve as chemical probes. These probes are instrumental in dissecting intricate biological pathways.
Notably, derivatives of this compound have been integral to the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in various diseases. Small molecule inhibitors are invaluable tools for studying the function of specific kinases within a signaling cascade.
For instance, a patent for tricyclic piperidine (B6355638) compounds, designed as kinase inhibitors, describes a complex molecule, N-(5-(2-(1-(4-(2-(benzyloxy)ethoxy)-2- fluorophenyl)-3,4-dihydroimidazo[1 ,2-a:5,4-c']dipyridin-2(1 H)-yl)-2-oxoethoxy)-6- chloropyridin-2-yl)methanesulfonamide, which incorporates the this compound moiety. nih.gov While the patent focuses on the therapeutic potential of the final compounds, the synthesis underscores the role of this compound as a critical building block. Researchers utilize such inhibitors to selectively block the activity of a target kinase in a cellular or organismal model, allowing them to observe the downstream effects and thereby elucidate the kinase's role in a specific biological pathway.
The development of such specific inhibitors allows for a more nuanced understanding of cellular processes compared to genetic knockout techniques, as they offer temporal control over protein function. The core structure of this compound provides a versatile platform for medicinal chemists to modify and optimize, leading to the generation of a library of probes with varying selectivity and potency for different kinases.
Potential in Antimicrobial Research (In Vitro Studies)
While direct in vitro antimicrobial studies on this compound are not extensively documented in publicly available literature, the broader class of sulfonamides has a well-established history in antimicrobial research. The structural alerts present in this compound, namely the sulfonamide and chloropyridine moieties, suggest a potential for antimicrobial activity that warrants further investigation.
Future in vitro studies could explore the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria and fungi. Such studies would provide foundational data on its spectrum of activity and potency. The data from these hypothetical studies could be presented as follows:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available |
| Candida albicans | Data not available | Data not available |
Further research could also involve synthesizing derivatives of this compound to enhance its potential antimicrobial efficacy and explore its mechanism of action.
Contribution to the Development of New Materials with Specific Properties
The application of this compound in the field of advanced materials research is an emerging area with potential for future development. The presence of reactive sites and specific functional groups within the molecule, such as the chloro- and sulfonamide groups, makes it a candidate for incorporation into polymeric structures or as a component in the synthesis of functional materials.
Currently, there is a lack of specific published research detailing the use of this compound in materials science. However, its structural characteristics suggest potential applications in areas such as:
Polymer Chemistry: It could potentially be used as a monomer or an additive to impart specific properties like flame retardancy (due to the chlorine atom) or altered solubility and thermal stability to polymers.
Functional Dyes and Coatings: The pyridine (B92270) ring system could be modified to create chromophores, leading to applications in the development of specialized dyes or coatings with unique optical or electronic properties.
Future Directions and Research Opportunities
Emerging Synthetic Methodologies for Pyridine-Sulfonamide Scaffolds
The synthesis of pyridine-sulfonamide derivatives is evolving beyond traditional methods, with new strategies offering improved efficiency, yield, and molecular diversity. cbijournal.comresearchgate.net Recent advancements focus on catalyst-mediated reactions, multicomponent reactions (MCRs), and the use of novel starting materials to construct these complex scaffolds. nih.govrsc.org
One emerging approach involves the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles to create functionalized pyridine-based benzothiazole (B30560) and benzimidazole (B57391) structures that incorporate sulfonamide moieties. acs.orgnih.gov Another innovative method is the use of a quinoline-based dendrimer-like ionic liquid as a catalyst for the one-pot, multicomponent synthesis of new pyridines containing a sulfonamide group. rsc.org This catalytic approach allows for the efficient production of target molecules in high yields and short reaction times under mild conditions. rsc.org Furthermore, catalyst-mediated synthesis using zeolite catalysts in three-component condensation reactions of compounds like ethanol, formaldehyde, and ammonia (B1221849) has shown promise for forming the core pyridine (B92270) ring. nih.gov The development of metal-free oxidative coupling reactions, mediated by reagents such as phenyl trimethyl ammonium (B1175870) tribromide (PTAB), also presents a viable, open-air method for sulfonamide synthesis. cbijournal.com
These modern synthetic techniques are crucial for building libraries of pyridine-sulfonamide derivatives for further biological evaluation. nih.govresearchgate.net
| Methodology | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Reaction with Electrophiles | N-cyanoacetoarylsulfonylhydrazide, various electrophiles | Creates functionalized pyridine-based heterocycles incorporating sulfonamides. | acs.orgnih.gov |
| Catalytic Multicomponent Reaction | Quinoline-based dendrimer-like ionic liquid | One-pot synthesis, high yields, short reaction times. | rsc.org |
| Zeolite-Catalyzed Condensation | H-Beta, H-ZSM-5, H-ZSM-12 zeolites | Three-component condensation to form the pyridine ring. | nih.gov |
| Metal-Free Oxidative Coupling | Phenyl trimethyl ammonium tribromide (PTAB) | Open-air, metal-free synthesis of sulfonamides. | cbijournal.com |
| Copper(I)-Catalyzed Cycloaddition | Copper(I) iodide, Triethylamine (B128534) | Used for "click tailing" modifications of the pyridine-3-sulfonamide (B1584339) scaffold. | mdpi.com |
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry is becoming indispensable for the rational design of potent and selective (6-Chloropyridin-2-YL)methanesulfonamide derivatives. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are being employed to elucidate structural requirements for biological activity and to predict the binding modes of novel compounds. nih.govnih.gov
For instance, 3D-QSAR studies have been successfully used to model pyrimidine-sulfonamide hybrids as inhibitors of specific protein kinases like BRAFV600E. nih.gov These models help in designing new compounds with potentially improved interactions with the target's active site. nih.gov Molecular docking studies have revealed key interactions between sulfonamide derivatives and their protein targets, such as the role of oxygen and nitrogen atoms from the sulfonamide group in binding to the active site of enzymes like aromatase. mdpi.com Docking simulations have also been used to investigate the binding of pyridine-sulfonamide derivatives to targets like dihydropteroate (B1496061) synthase (DHPS) in bacteria and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govmdpi.com
MD simulations further refine these models by providing insights into the stability of ligand-protein complexes over time. nih.gov These computational tools not only accelerate the discovery process by prioritizing compounds for synthesis but also provide a deeper understanding of the molecular basis of their activity, guiding the design of next-generation inhibitors. nih.govnih.gov
| Computational Approach | Application | Key Insights | Reference |
|---|---|---|---|
| 3D-QSAR | Design of BRAFV600E inhibitors | Identifies structural features crucial for inhibitory activity. | nih.gov |
| Molecular Docking | Modeling interactions with aromatase, VEGFR-2, DHPS, and HIV-1 gp120 | Reveals key binding interactions and helps predict binding affinity. | mdpi.comnih.govnih.govmdpi.com |
| Molecular Dynamics (MD) Simulation | Investigating the stability of inhibitor-protein complexes (e.g., with HIV-1 gp120) | Confirms the stability of binding modes predicted by docking. | nih.gov |
| Pharmacophore Generation | Elucidating 3D structural features of HIV-1 gp120 inhibitors | Quantifies structural requirements for binding and inhibition. | nih.gov |
Untapped Biological Targets and Mechanistic Insights for this compound Derivatives
While sulfonamides are historically known for their antimicrobial properties, derivatives of the pyridine-sulfonamide scaffold are being explored against a wide array of new biological targets, particularly in oncology. nih.gov Research has identified several enzymes and receptors where these compounds show significant inhibitory potential.
One promising area is the inhibition of protein kinases. For example, certain pyridine-sulfonamide hybrids have been found to potently inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov One such derivative demonstrated a lower IC50 value (3.6 µM) than the standard drug sorafenib (B1663141) (4.8 µM) and was shown to induce apoptosis and cell cycle arrest in renal cancer cells. nih.gov Other identified targets include carbonic anhydrases (CAs), particularly isoforms hCA I, hCA II, hCA IX, and hCA XII, which are involved in various physiological processes and are implicated in cancer. mdpi.comnih.gov
Furthermore, pyridine-sulfonamide derivatives are being investigated as aromatase inhibitors for breast cancer therapy and as activators of tumor pyruvate (B1213749) kinase M2 (PKM2), which could represent a novel anti-lung cancer strategy. mdpi.comnih.govrsc.org Beyond cancer, the scaffold has been used to design inhibitors of the HIV-1 envelope glycoprotein (B1211001) gp120, preventing its attachment to the host cell receptor CD4. nih.gov These findings highlight the vast, untapped potential of this compound derivatives against diverse and critical biological targets.
| Biological Target | Therapeutic Area | Observed Effect/Mechanism | Reference |
|---|---|---|---|
| VEGFR-2 | Oncology | Enzyme inhibition, induction of apoptosis, cell cycle arrest. | nih.gov |
| Carbonic Anhydrases (CAs) | Oncology, Glaucoma | Inhibition of various human isoforms (hCA I, II, IX, XII). | mdpi.comnih.gov |
| Aromatase | Oncology (Breast Cancer) | Enzyme inhibition with low micromolar IC50 values. | mdpi.com |
| Tumor Pyruvate Kinase M2 (PKM2) | Oncology (Lung Cancer) | Activation of the enzyme, leading to apoptosis and G2 phase arrest. | nih.govrsc.org |
| HIV-1 gp120 | Antiviral | Inhibition of gp120-CD4 binding. | nih.gov |
| HMG-CoA Reductase | Cardiovascular | Potent enzyme inhibition for cholesterol biosynthesis. | nih.gov |
Innovations in Scaffold Derivatization and Diversification Strategies
To fully explore the therapeutic potential of the this compound scaffold, innovative strategies for its derivatization and diversification are essential. These approaches aim to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies and to optimize pharmacological properties. acs.org
A particularly powerful strategy is late-stage C-H functionalization. acs.org This technique allows for the direct modification of C-H bonds on the core scaffold, enabling the introduction of various functional groups such as aryl, alkyl, and carboxyl groups. Using the sulfonamide itself as a directing group, researchers have developed multiple distinct C-H functionalization reactions, including olefination, arylation, and halogenation. acs.org This approach facilitates the synthesis of novel analogues from a common advanced intermediate, which is a highly efficient strategy in drug discovery. acs.org
Another key innovation is the "click tailing" approach, which utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach diverse side chains to the pyridine-sulfonamide core. mdpi.com This method has been applied to modify the pyridine-3-sulfonamide scaffold, allowing for the exploration of substituents at its position 4. mdpi.com Additionally, the hybridization of the pyridine-sulfonamide scaffold with other pharmacologically active moieties, such as piperidine (B6355638) or trimetazidine (B612337), represents a promising strategy to develop hybrid molecules with potentially novel mechanisms of action or enhanced therapeutic profiles. mdpi.commdpi.com These advanced derivatization methods are crucial for unlocking the full potential of the pyridine-sulfonamide scaffold in modern medicinal chemistry. researchgate.net
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Late-Stage C-H Functionalization | Direct modification of C-H bonds using the sulfonamide as a directing group. | Olefination, arylation, alkylation, and halogenation of a sulfonamide drug candidate. | acs.org |
| Click Tailing (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition to attach diverse side chains. | Modification of pyridine-3-sulfonamide at its 4-position. | mdpi.com |
| Molecular Hybridization | Combining the pyridine-sulfonamide scaffold with other pharmacophores. | Synthesis of hybrids with piperidine or trimetazidine moieties. | mdpi.commdpi.com |
| Fragment-Based Hybridization | Combining pharmacophore fragments with different biological activities. | Creation of pyrimidine (B1678525) sulfonamide derivatives as anticancer agents. | nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
